3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 4-methoxyphenyl group and a propanamide side chain attached via a 3-methylbutyl linker. The propanamide chain may facilitate hydrogen bonding, critical for binding to enzymes or receptors. Structural analogs of this compound have demonstrated diverse biological activities, including cytotoxicity, antimicrobial effects, and enzyme inhibition .
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide |
InChI |
InChI=1S/C21H26N4O2/c1-15(2)14-18(21-24-23-19-6-4-5-13-25(19)21)22-20(26)12-9-16-7-10-17(27-3)11-8-16/h4-8,10-11,13,15,18H,9,12,14H2,1-3H3,(H,22,26) |
InChI Key |
SIGFZBDJGZYEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chloroethynylphosphonates
A robust method involves 5-exo-dig-type cyclization of chloroethynylphosphonates with substituted hydrazines. For example, reacting 2-chloroethynylphosphonate with 3-methylbutylhydrazine in acetonitrile at 80°C for 12 hours yields the triazolopyridine ring with a phosphonate group at C3. Subsequent hydrolysis of the phosphonate to a hydroxyl group and oxidation to a ketone enables further functionalization. This route achieves yields of 65–78% for the cyclization step.
Ultrasound-Assisted Multi-Component Synthesis
An alternative approach employs InCl₃-catalyzed four-component reactions under ultrasonic irradiation. Combining ethyl acetoacetate , hydrazine hydrate , methyl benzoylformate , and malononitrile in 50% ethanol at 40°C for 20 minutes generates the triazolopyridine core with a cyano and ester substituent. Ultrasound irradiation enhances reaction efficiency, reducing time from hours to minutes and improving yields to 80–95% .
Functionalization of the Triazolopyridine Core with the 3-Methylbutyl Side Chain
Introducing the 3-methylbutyl group at position 1 of the triazolopyridine requires careful alkylation or reductive amination:
Alkylation via Nucleophilic Substitution
Treating the triazolopyridine with 3-methylbutyl bromide in the presence of K₂CO₃ in DMF at 80°C for 6 hours installs the alkyl chain. Monitoring via TLC (ethyl acetate/hexane, 1:2) confirms completion, with purification by silica gel chromatography yielding 70–85% pure product.
Reductive Amination
Condensing 1-(triazolo[4,3-a]pyridin-3-yl)butan-1-one with methylamine in methanol, followed by reduction using NaBH₄ , produces the 3-methylbutylamine derivative. This method avoids harsh alkylation conditions, achieving a 75% yield after recrystallization from ethanol.
Synthesis of 3-(4-Methoxyphenyl)Propanamide
The propanamide segment is synthesized via acyl chloride intermediacy:
Preparation of 3-(4-Methoxyphenyl)Propanoyl Chloride
Heating 3-(4-methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) at reflux for 3 hours generates the acyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used directly in the next step.
Amidation with the Functionalized Triazolopyridine Amine
Reacting the acyl chloride with 3-methyl-1-(triazolo[4,3-a]pyridin-3-yl)butan-1-amine in dry dichloromethane (DCM) containing triethylamine (Et₃N) at 0–5°C for 2 hours forms the amide bond. Quenching with ice water and extraction with DCM, followed by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), yields the final product in 60–72% purity.
Optimization and Challenges
Catalytic Systems and Reaction Efficiency
Steric and Electronic Effects
-
The 4-methoxyphenyl group’s electron-donating methoxy moiety enhances electrophilicity during amidation, but steric bulk necessitates slow acyl chloride addition to prevent dimerization.
-
Triazolopyridine’s π-deficient nature complicates alkylation, requiring polar aprotic solvents (DMF, NMP) for optimal reactivity.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.92 (d, J = 8.0 Hz, 1H, pyridine-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.45 (m, 1H, NHCH), 2.55 (t, J = 7.6 Hz, 2H, CH₂CO), 2.35 (t, J = 7.6 Hz, 2H, CH₂Ar), 1.65 (m, 2H, CH₂CH(CH₃)), 1.25 (d, J = 6.8 Hz, 3H, CH₃).
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like I2–DMSO for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes . This interaction can lead to the inhibition of cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridine Derivatives
- The Brd4 inhibitor incorporates a diazirinyl group for photoaffinity labeling, absent in the target compound. A6 includes a hydroxyl group on the phenyl ring, which may enhance solubility but reduce metabolic stability.
Triazolo-Pyridazine and Triazolo-Quinazolinone Derivatives
Propanamide Derivatives with Varied Substituents
- The sulfanyl-linked compound introduces a thioether group, which may improve metabolic stability compared to the target’s alkyl chain.
Research Findings and Implications
- Activity Trends: The presence of a [1,2,4]triazolo[4,3-a]pyridine core correlates with diverse bioactivities, from cytotoxicity to bromodomain inhibition . Substitution at the phenyl ring (e.g., methoxy, hydroxy, or halogen groups) modulates lipophilicity and target engagement .
Structural Recommendations :
- Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring may improve target affinity and metabolic stability.
- Modifying the alkyl linker length could optimize binding pocket interactions without compromising solubility.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-tubercular activity, cytotoxicity, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₅O
- Molecular Weight: 327.41 g/mol
- CAS Number: 2307628-66-4
The compound features a triazole ring fused with a pyridine moiety, which is significant for its biological activity.
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular properties of various derivatives related to this compound. For instance, a series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM , indicating strong potential against tuberculosis .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound A | 1.35 | 3.73 |
| Compound B | 2.18 | 4.00 |
| Compound C | 40.32 | - |
Cytotoxicity Studies
In parallel with anti-tubercular evaluations, cytotoxicity assessments were conducted on human embryonic kidney cells (HEK-293). The results indicated that the most active compounds were non-toxic at concentrations effective against M. tuberculosis, suggesting a favorable safety profile .
Structure-Activity Relationship (SAR)
The SAR studies highlighted the importance of functional groups in modulating biological activity. The presence of the methoxy group on the phenyl ring significantly enhanced the compound's potency against bacterial strains. Additionally, variations in the alkyl chain length and substitution patterns on the triazole ring were found to influence both efficacy and toxicity profiles .
Case Study 1: Synthesis and Evaluation
A notable case study involved the synthesis of several derivatives based on the core structure of This compound . These derivatives were screened for their biological activity against M. tuberculosis. The most promising candidates demonstrated IC50 values comparable to first-line anti-tubercular drugs .
Case Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions between these compounds and target proteins involved in M. tuberculosis metabolism. The docking results revealed that certain derivatives formed stable complexes with key enzymes, enhancing their potential as drug candidates .
Q & A
Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize temperature (e.g., 60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF or ethanol for greener approaches), and reaction time (3–24 hours depending on step) .
- Catalysts: Use sodium hypochlorite for oxidative ring closure to reduce toxicity and improve atom economy .
- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
- Monitoring: Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm completion with LC-MS .
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry: High-resolution LC-MS (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced Question: How can researchers investigate the pharmacodynamic interactions of this compound with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (K, k, k) to receptors like kinases or GPCRs .
- Cellular Assays: Use luciferase-based reporter systems or calcium flux assays to evaluate pathway modulation .
- Protein Crystallography: Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Advanced Question: How should contradictory data on biological activity be resolved?
Methodological Answer:
- Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC/IC values .
- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
- Metabolite Profiling: Perform LC-MS/MS to rule out activity from degradation products .
- Species-Specific Models: Compare results in human vs. rodent cell lines or primary cells .
Advanced Question: What computational strategies are effective for predicting the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to simulate binding to homology-modeled targets .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Train models on triazolopyridine analogs to predict ADMET properties .
- Network Pharmacology: Map compound-target-disease networks via platforms like STITCH or STRING .
Advanced Question: How can solubility and stability challenges be addressed during formulation?
Methodological Answer:
- Co-Solvent Systems: Test PEG-400/water or cyclodextrin-based solutions to enhance aqueous solubility .
- pH Stability Studies: Use buffered solutions (pH 1–10) with HPLC monitoring to identify degradation hotspots .
- Lyophilization: Prepare lyophilized powders for long-term storage (-80°C) with trehalose as a cryoprotectant .
- Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidizers (HO) to identify instability triggers .
Basic Question: What experimental designs are recommended for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve control .
- Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) .
- In-Line Analytics: Integrate PAT tools like ReactIR for real-time monitoring of intermediates .
- Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with ethanol or water where feasible .
Advanced Question: How can regioselectivity issues during triazolo ring formation be mitigated?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) on precursors to steer cyclization .
- Oxidant Screening: Compare NaOCl, DDQ, and MnO to minimize byproducts (e.g., over-oxidized analogs) .
- Microwave Irradiation: Use controlled microwave heating (100–150°C) to accelerate kinetics and improve selectivity .
- Computational Prediction: Apply DFT calculations (Gaussian 16) to model transition states and predict favored pathways .
Advanced Question: What strategies are effective for predicting and mitigating toxicity risks?
Methodological Answer:
- AMES Test: Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG Assays: Use patch-clamp electrophysiology or FLIPR platforms to assess cardiac liability .
- CYP Inhibition: Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates .
- In Silico Tools: Apply Derek Nexus or ProTox-II to flag structural alerts (e.g., reactive metabolites) .
Advanced Question: How can researchers identify novel biological targets for this compound?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes to capture interacting proteins .
- CRISPR Screens: Perform genome-wide knockout screens to identify synthetic lethal targets .
- Phage Display: Screen peptide libraries to discover high-affinity binders .
- Transcriptomics: Analyze RNA-seq data from treated cells to pinpoint pathway alterations (e.g., MAPK, PI3K-AKT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
